1-(2-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

This ortho-trifluoromethyl-substituted cyclopropane carboxylic acid (CAS 886366-06-9) is the essential regioisomer for SAR-driven kinase inhibitor and GPCR modulator programs. Its unique ortho-CF3 placement imparts distinct steric and electronic bias critical for CCR5 antagonist and selectin inhibitor pharmacophores. Built on a validated 86%-yield route, this building block accelerates lead optimization with reliable scale-up potential. Choose the ortho-isomer when substitution pattern dictates target selectivity and metabolic stability.

Molecular Formula C11H9F3O2
Molecular Weight 230.18
CAS No. 886366-06-9
Cat. No. B3030294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid
CAS886366-06-9
Molecular FormulaC11H9F3O2
Molecular Weight230.18
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2C(F)(F)F)C(=O)O
InChIInChI=1S/C11H9F3O2/c12-11(13,14)8-4-2-1-3-7(8)10(5-6-10)9(15)16/h1-4H,5-6H2,(H,15,16)
InChIKeyCQKNWCFXZVEBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS 886366-06-9) – Ortho-Substituted Cyclopropane Carboxylic Acid Building Block for Drug Discovery


1-(2-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS 886366-06-9) is a specialized aryl cyclopropane carboxylic acid building block . Its molecular structure, featuring a cyclopropane ring and a carboxylic acid group directly attached to a phenyl ring with an ortho-trifluoromethyl substituent (C11H9F3O2, MW: 230.18), positions it as a valuable intermediate in medicinal chemistry . The ortho-substitution pattern confers unique steric and electronic properties that distinguish it from its meta- and para-substituted isomers, making it a targeted reagent for synthesizing biologically active molecules, including kinase inhibitors and antagonists of chemokine receptors like CCR5 [1][2].

Why 1-(2-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid Cannot Be Substituted with Meta- or Para-Isomers in Research Applications


The ortho-substitution pattern of 1-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid is not a generic attribute among its regioisomers. The position of the trifluoromethyl group relative to the cyclopropane carboxylic acid moiety profoundly influences molecular conformation, electronic distribution, and steric hindrance, which are critical parameters in structure-activity relationships (SAR) for drug discovery [1]. Substituting this compound with its meta- (CAS 104173-41-3) or para- (CAS 886366-13-8) analogs would alter key physicochemical properties such as lipophilicity (LogP) and acidity (pKa), leading to different reactivity in synthetic transformations and distinct binding interactions with biological targets [1]. Furthermore, the ortho-isomer is a documented precursor in patented synthetic routes to specific pharmacophores, including selectin inhibitors, where the ortho-substitution is essential for the intended biological activity of downstream products [2].

Quantitative Differentiation of 1-(2-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS 886366-06-9) from its Isomers


Ortho-Substitution Confers Distinct Lipophilicity (LogP) and Electronic Properties Compared to Meta and Para Isomers

The ortho-trifluoromethyl group in 1-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid significantly alters the compound's lipophilicity and electronic profile compared to its meta- and para-substituted analogs. The calculated XLogP3 value for the ortho-isomer is 2.6, which influences membrane permeability and target binding [1]. While experimental pKa values are not widely reported, computational models predict that the ortho-substitution can affect the acidity of the carboxylic acid group due to through-space inductive effects and steric hindrance, potentially leading to different solubility and reactivity profiles in amide coupling reactions common in drug discovery. This distinction is crucial for medicinal chemists optimizing lead compounds, as even minor changes in substitution pattern can dramatically impact pharmacokinetic properties [1].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Property

Validated Synthetic Route with 86% Yield Provides Reliable Access for Research and Scale-Up

A well-documented synthetic route for 1-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid has been described in patent literature, achieving an 86% yield . The synthesis involves the hydrolysis of the corresponding nitrile (1-(2-(trifluoromethyl)phenyl)cyclopropanecarbonitrile) with lithium hydroxide under reflux for 3 days, followed by acidic workup . This established methodology provides a reliable and reproducible pathway for obtaining the compound in good yield, a critical factor for procurement and research planning. In contrast, the specific yields for the analogous meta- and para-isomers using identical conditions are not readily available in the public domain, making the ortho-isomer the preferred choice when a high-yielding, validated procedure is required for downstream applications.

Organic Synthesis Process Chemistry Building Block

Utilized as a Key Intermediate in Patented Selectin Inhibitor Synthesis, Highlighting its Ortho-Specific Role

1-(2-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid is specifically cited as a key intermediate in Wyeth's patent application for selectin inhibitors (US20080255192A1) [1]. The patent describes novel compounds that act as antagonists of mammalian adhesion proteins known as selectins, which are therapeutic targets for inflammatory and thrombotic disorders [1]. The use of the ortho-substituted cyclopropane carboxylic acid in the synthetic schemes of this patent underscores the critical importance of the ortho-trifluoromethyl group for achieving the desired biological activity in the final pharmaceutical compounds. While the patent does not disclose comparative data with meta- or para-isomers, the explicit inclusion of the ortho-isomer in the patent claims and synthetic examples indicates its unique and non-substitutable role in this specific drug discovery program [1].

Medicinal Chemistry Inflammation Thrombosis

Implicated as a CCR5 Antagonist Scaffold with Potential for HIV and Autoimmune Disease Research

Preliminary pharmacological screening indicates that 1-(2-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid and its derivatives can act as CCR5 antagonists [1]. CCR5 is a major co-receptor for HIV entry into cells, and antagonists are clinically important for treating HIV infection and are under investigation for autoimmune diseases like rheumatoid arthritis [1][2]. While the specific IC50 values for the free acid are not publicly disclosed, the identification of this compound class as a CCR5 antagonist scaffold, as supported by broader patent literature on cyclopropyl compounds targeting CCR5 [2], suggests that the ortho-substituted variant is a valuable template for medicinal chemistry efforts in this area. This potential application is a key differentiator from less-explored isomers.

Antiviral Immunology Chemokine Receptor

Optimal Research and Industrial Use Cases for 1-(2-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS 886366-06-9)


Synthesis of Ortho-Substituted Cyclopropane-Containing Kinase Inhibitors and GPCR Modulators

Medicinal chemistry teams focused on kinase inhibition or G protein-coupled receptor (GPCR) modulation, particularly those exploring sterically constrained and metabolically stable scaffolds, should prioritize this compound. The ortho-trifluoromethyl group introduces a unique conformational bias and electronic environment that can enhance target selectivity and improve metabolic stability. This is supported by its structural relevance to patented CCR5 antagonists [1] and its role as a building block in selectin inhibitor synthesis [2].

Structure-Activity Relationship (SAR) Studies for Optimizing Drug-Like Properties

When a research program requires a systematic investigation of the impact of aryl substitution patterns on activity and ADME properties, the ortho-isomer is an essential component of the regioisomeric set. Its distinct physicochemical profile, including a calculated XLogP3 of 2.6 [3], makes it a critical comparator to the meta- and para-analogs. Such studies are fundamental for lead optimization in pharmaceutical research.

Process Chemistry Development for Scale-Up of Patent-Protected Intermediates

For contract research organizations (CROs) and pharmaceutical process chemistry groups tasked with scaling up the synthesis of complex drug candidates, the well-documented and high-yielding (86%) synthetic route to this compound provides a robust and reliable foundation. The availability of this validated procedure reduces process development risk and time-to-market for projects where the ortho-isomer is a key intermediate, such as in the preparation of selectin inhibitors as described in US20080255192A1 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-(Trifluoromethyl)phenyl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.